molecular formula C44H81NO21 B123841 Erythromycin gluceptate CAS No. 23067-13-2

Erythromycin gluceptate

Katalognummer B123841
CAS-Nummer: 23067-13-2
Molekulargewicht: 960.1 g/mol
InChI-Schlüssel: ZXBDZLHAHGPXIG-VTXLJDRKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Erythromycin is a well-known antibiotic that has been widely used in clinical settings. It belongs to the macrolide group, which is characterized by large lactone rings, keto groups, and amino sugars connected through glycosidic linkages . Beyond its antibacterial properties, erythromycin has been identified as a motilin agonist, which means it can stimulate receptors for the gastrointestinal peptide motilin. This discovery has led to its use as a gastrointestinal prokinetic agent, aiding in the enhancement of gastrointestinal motility .

Synthesis Analysis

The synthesis of erythromycin derivatives has been explored to enhance its biological activity and to create compounds suitable for affinity labeling studies. For instance, photoactive derivatives of erythromycin have been synthesized by attaching various photoreactive groups to 9(S)-aminoerythromycin. These groups include aryl azides and p-nitrophenyl ethers, which can be further modified to introduce radioactive isotopes for research purposes. The synthesis process has resulted in biologically active compounds that maintain the ability to bind to the erythromycin-specific site on bacterial ribosomes .

Molecular Structure Analysis

Erythromycin's molecular structure is defined by its macrolide characteristics, which include a large lactone ring structure, the presence of keto groups, and amino sugars. These structural features are crucial for its function as an antibiotic, specifically inhibiting protein synthesis in bacteria . The modifications made to create photoactive derivatives do not significantly alter the binding pattern to the ribosomal site, which is essential for its antibacterial activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of erythromycin derivatives include the formation of amides and aldehyde condensation reactions. These reactions are used to attach photoreactive groups to the erythromycin molecule, which can then be activated by light to form covalent bonds with target molecules, such as bacterial ribosomes. The introduction of these groups has been shown to alter the inhibition pattern of erythromycin in peptide bond model reactions, although the derivatives remain biologically active .

Physical and Chemical Properties Analysis

While the physical and chemical properties of erythromycin gluceptate are not explicitly detailed in the provided papers, the general properties of erythromycin and its derivatives can be inferred. As a macrolide antibiotic, erythromycin is known for its large, complex structure, which is essential for its function. The chemical modifications to create derivatives aim to preserve the essential binding characteristics while introducing new functionalities, such as photoactivity, which can be used in further biological studies . The ability of erythromycin to act as a motilin agonist also suggests that it interacts with gastrointestinal receptors in a way that can influence physical properties like motility .

Wissenschaftliche Forschungsanwendungen

Ocular Applications

Erythromycin gluceptate has been studied for its potential in treating ocular infections. Research has demonstrated that intravitreal injection of erythromycin gluceptate can effectively treat Staphylococcus aureus endophthalmitis in rabbit eyes, showing no toxicity to ocular structures and maintaining bacterial inhibitory concentrations for up to 24 hours (Meisels & Peyman, 1976).

Environmental Impact on Marine Life

A study assessed the toxic effects of erythromycin, including its gluceptate form, on marine fish gilthead seabream. The research found that erythromycin did not significantly affect detoxification biomarkers in the fish but induced slight pro-oxidative effects and genotoxicity, suggesting a low vulnerability of the species to erythromycin levels found in the wild (Rodrigues et al., 2019).

Stability in Ophthalmic Applications

Another study focused on the stability of erythromycin in ophthalmic ointment form for the prophylaxis of neonatal gonococcal conjunctivitis. It found that erythromycin, including its gluceptate derivative, maintained its bioactivity even when stored at room temperature or heated at temperatures up to 45 degrees C for as long as 6 hours (Bialer, Baron, & Harper, 1987).

Hepatotoxicity Studies

Erythromycin gluceptate's impact on liver toxicity was also researched. A study using albino Wistar rats found erythromycin to induce hepatic toxicity, which is useful for producing experimental models of drug-induced liver toxicity. Serum metabolic profiles were used to evaluate the liver toxicity and understand the underlying mechanism (Rawat et al., 2016).

Erythromycin Derivatives Development

Research has also been conducted on developing new derivatives of erythromycin, including erythromycin taurate, for potential clinical application. This derivative was found to have good solubility in organic solvents and higher in vitro antimicrobial potency than existing derivatives, including erythromycin gluceptate (Manna, Kumaran, Mohanta, & Manavalan, 2004).

Interaction with Marine Bacteria

Another study explored the cellular metabolism network of Bacillus thuringiensis related to erythromycin stress and degradation. It provided insights into the interaction among erythromycin stress, protein interaction, and metabolism network, suggesting erythromycin's influence on lipids, disease, pyruvate metabolism, and citrate cycle in human cells (Zhou et al., 2018).

Safety And Hazards

Erythromycin can cause unwanted or dangerous effects when used with certain medicines. Your doctor may need to change your treatment plan if you use cisapride, pimozide, ergotamine, or dihydroergotamine . Antibiotic medicines can cause diarrhea, which may be a sign of a new infection. If you have diarrhea that is watery or bloody, stop taking erythromycin and call your doctor .

Zukünftige Richtungen

Erythromycin is used to treat or prevent many different types of infections caused by bacteria . It may also be used during pregnancy to prevent Group B streptococcal infection in the newborn , and to improve delayed stomach emptying . It can be given intravenously and by mouth . An eye ointment is routinely recommended after delivery to prevent eye infections in the newborn .

Eigenschaften

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H67NO13.C7H14O8/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;8-1-2(9)3(10)4(11)5(12)6(13)7(14)15/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2-6,8-13H,1H2,(H,14,15)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;2-,3-,4+,5-,6-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBDZLHAHGPXIG-VTXLJDRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(C(C(C(C(C(C(=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H81NO21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001027300
Record name Erythromycin gluceptate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001027300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

960.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Erythromycin gluceptate

CAS RN

23067-13-2
Record name Erythromycin gluceptate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23067-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erythromycin Gluceptate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023067132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erythromycin gluceptate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001027300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Erythromycin glucoheptonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.264
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ERYTHROMYCIN GLUCEPTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AY21R0U64
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
223
Citations
RS Griffith, HR Black - Medical Clinics of North America, 1970 - Elsevier
… 5 per cent of orally administered erythromycin preparations is excreted in the urine,30 whereas 12 to 15 per cent is excreted by this route following intravenous erythromycin gluceptate.…
Number of citations: 66 www.sciencedirect.com
KG TOLMAN, JJ SANNELLA… - Annals of Internal …, 1974 - acpjournals.org
… was hospitalized intermittently on a clinical research unit for observation during challenges with the marketed erythromycin preparations, erythromycin stearate, erythromycin gluceptate, …
Number of citations: 74 www.acpjournals.org
RF Bergstrom, AL Fites - American Journal of Health-System …, 1975 - academic.oup.com
… Literature sources state that erythromycin gluceptate solutions degrade rap idly outside of the pH range 6.0-7.5 and that a 70-80% loss of activity would he expected to occur within 15 …
Number of citations: 4 academic.oup.com
AP Ball, JA Gray, JMM Murdoch, AP Ball… - Antibacterial Drugs …, 1978 - Springer
… Erythromycin gluceptate and lactobionate cause pain when given intramuscularly and are … 1g/ml is obtained with intravenous injections of 250mg erythromycin gluceptate (Lake and Bell…
Number of citations: 0 link.springer.com
CS Karmody, L Weinstein - Annals of Otology, Rhinology & …, 1977 - journals.sagepub.com
… A fourth patient treated with erythromycin gluceptate did not develop hearing loss. Ototoxicity with erythromycin lactobionate has been previously reported in only three patients, one of …
Number of citations: 53 journals.sagepub.com
RC Haydon, JW Thelin… - … —Head and Neck Surgery, 1984 - journals.sagepub.com
… tobionate and two were given erythromycin gluceptate. Of the nine patients who used the oral route, five took erythromycin in the stearate form, two took it in the ethylsuccinate form, one …
Number of citations: 50 journals.sagepub.com
P KUMAR MANNA, V Kumaran… - Acta …, 2004 - hrcak.srce.hr
… (833.33 microgramms per mg) is higher than the existing derivatives such as erythromycin estolate, erythromycin stearate, erythromycin ethyl succinate, erythromycin gluceptate, …
Number of citations: 9 hrcak.srce.hr
P Patamasucon, S Kaojarern, H Kusmiesz… - Antimicrobial agents …, 1981 - Am Soc Microbiol
… Erythromycin gluceptate standards (Eli Lilly & Co.) were used for standard concentration-zone diameter curve construction. This technique permitted determination of erythromycin …
Number of citations: 38 journals.asm.org
MM Nasr, CM Stanley - Journal of liquid chromatography & related …, 1998 - Taylor & Francis
… the assay of erythromycin salts and esters, and used these methods for the assay of erythromycin estolate, erythromycin ethylsuccinate, erythromycin stearate, erythromycin gluceptate, …
Number of citations: 10 www.tandfonline.com
P Francioli, J Herzstein, JP Grob… - Archives of internal …, 1985 - jamanetwork.com
… The five patients who completed a two- to three-week course of erythromycin gluceptate, all had initial clinical improvement. However, one patient suffered a relapse at the end of …
Number of citations: 107 jamanetwork.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.